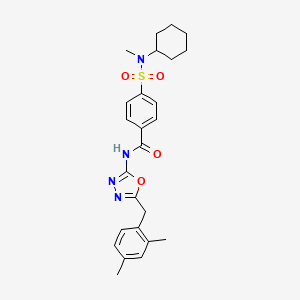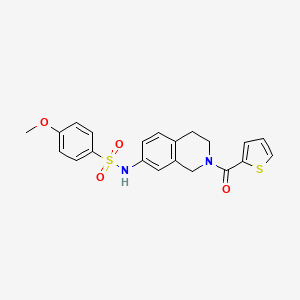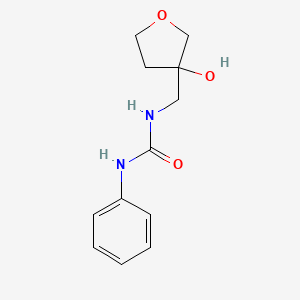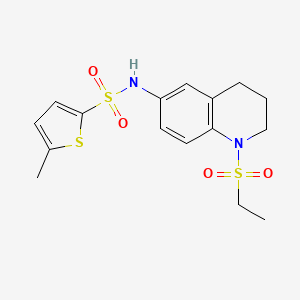
2-(3-Chloropropyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropyl)-1,3-benzoxazole, also known as CPB, is an organic compound with a wide range of applications in the fields of chemistry and biology. It is a member of the benzoxazole family, which includes other compounds such as 2-aminobenzoxazole, 2-hydroxybenzoxazole, and 2-methylbenzoxazole. CPB has a wide range of applications in the fields of chemistry and biology due to its unique properties. It is used as a reagent in several reactions, including the synthesis of a variety of organic compounds and the preparation of polymers. Additionally, CPB has been found to have several biological properties and has been studied for its potential use in drug development.
科学的研究の応用
2-(3-Chloropropyl)-1,3-benzoxazole has been studied for its potential use in the development of new drugs. It has been found to have several biological properties, including anti-inflammatory, anti-viral, and anti-cancer activities. Additionally, this compound has been studied for its potential use as a reagent in organic synthesis. It has been found to be a useful reagent in the synthesis of several organic compounds, including polymers, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-(3-Chloropropyl)-1,3-benzoxazole is not well understood. However, it is believed that this compound has several biological activities, including anti-inflammatory, anti-viral, and anti-cancer activities. It is believed that this compound binds to specific proteins in cells, which leads to the disruption of cellular processes and the inhibition of cell growth. Additionally, this compound has been found to act as an antioxidant, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-viral, and anti-cancer activities. Additionally, this compound has been found to act as an antioxidant, which may be beneficial in the treatment of certain diseases. In vivo studies have also demonstrated that this compound has several beneficial effects, including the inhibition of tumor growth and the suppression of inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-(3-Chloropropyl)-1,3-benzoxazole in laboratory experiments is its low cost and easy availability. Additionally, this compound is considered to be a safe and non-toxic compound. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, which limits its use in certain reactions. Additionally, this compound has a relatively low solubility in organic solvents, which can make it difficult to use in certain reactions.
将来の方向性
The future of 2-(3-Chloropropyl)-1,3-benzoxazole is promising, as it has been found to have several potential applications in the fields of chemistry and biology. In the future, this compound may be used in the development of new drugs, as it has been found to have several beneficial biological activities. Additionally, this compound may be used in the synthesis of a variety of organic compounds, such as polymers, pharmaceuticals, and agrochemicals. Finally, this compound may be used in the development of new materials, such as catalysts and sensors.
合成法
2-(3-Chloropropyl)-1,3-benzoxazole can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-chloropropionyl chloride and 1,3-benzoxazole in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of this compound. Other methods of synthesis include the reaction of 3-chloropropionyl chloride and 1,3-benzoxazole in the presence of a base catalyst, such as sodium hydroxide, and the reaction of 3-chloropropionyl chloride and 1,3-benzoxazole in the presence of an oxidizing agent, such as sodium hypochlorite.
特性
IUPAC Name |
2-(3-chloropropyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCSSFGYRMYCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51111-00-3 |
Source


|
| Record name | 2-(3-chloropropyl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)
![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2784592.png)
![N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2784593.png)
![6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2784595.png)
![4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2784597.png)
![7-[4-(methoxyacetyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2784598.png)
![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine](/img/structure/B2784599.png)
![Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2784601.png)

![8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2784603.png)